1-(1-Adamantyl)pyridinium bromide

Catalog No.
S732742
CAS No.
19984-57-7
M.F
C15H20BrN
M. Wt
294.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(1-Adamantyl)pyridinium bromide

CAS Number

19984-57-7

Product Name

1-(1-Adamantyl)pyridinium bromide

IUPAC Name

1-(1-adamantyl)pyridin-1-ium;bromide

Molecular Formula

C15H20BrN

Molecular Weight

294.23 g/mol

InChI

InChI=1S/C15H20N.BrH/c1-2-4-16(5-3-1)15-9-12-6-13(10-15)8-14(7-12)11-15;/h1-5,12-14H,6-11H2;1H/q+1;/p-1

InChI Key

AXXUSTFZAJVTMK-UHFFFAOYSA-M

SMILES

C1C2CC3CC1CC(C2)(C3)[N+]4=CC=CC=C4.[Br-]

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)[N+]4=CC=CC=C4.[Br-]

The exact mass of the compound 1-(1-Adamantyl)pyridinium bromide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Labeling and Quantification:

1-(1-Adamantyl)pyridinium bromide (APB) finds application in scientific research as a labeling and quantification tool for various biomolecules. Its positively charged pyridinium ring allows it to interact with negatively charged biomolecules like DNA and RNA, making it useful in techniques like gel electrophoresis and mass spectrometry [].

1-(1-Adamantyl)pyridinium bromide is an organic compound with the molecular formula C15_{15}H20_{20}BrN. It appears as a white crystalline solid and is known for its light-sensitive properties. This compound is soluble in organic solvents, such as ethanol and dichloromethane, making it valuable in various chemical processes. The structure features a pyridinium cation linked to an adamantyl group, which imparts unique chemical properties, including conformational rigidity and lipophilicity, enhancing its stability and reactivity in organic synthesis .

  • Substitution Reactions: The compound can engage in nucleophilic substitution reactions, where the bromide ion can be replaced by other nucleophiles. This is particularly relevant in the synthesis of pyrroline compounds and for bromination reactions.
  • Oxidation and Reduction: While specific details on oxidation and reduction reactions are less documented, the compound is known to undergo such transformations under appropriate conditions.
  • Electrophilic Aromatic Substitution: The presence of the pyridinium ring allows for electrophilic aromatic substitution reactions, further expanding its utility in organic synthesis.

Research indicates that 1-(1-Adamantyl)pyridinium bromide exhibits antimicrobial properties, making it a candidate for the development of novel antibiotics. Its activity against various Gram-positive and Gram-negative bacteria has been noted, although further studies are necessary to evaluate its efficacy and safety in vivo. The compound's mechanism of action may involve interactions with microbial cell membranes or enzymatic pathways.

Several methods exist for synthesizing 1-(1-Adamantyl)pyridinium bromide:

  • Quaternization of Pyridine: This common method involves reacting pyridine with 1-bromoadamantane. Typically, this reaction is conducted at elevated temperatures (around 180°C) in a sealed ampoule to ensure complete conversion .
  • Catalytic Quaternization: Hydroxypyridines or 4-dimethylaminopyridine can catalyze the reaction between pyridine and adamantyl bromide under milder conditions, making this method more accessible for laboratory settings.
  • Industrial Production: In an industrial context, the synthesis may involve adding 1-bromobutane to pyridine alongside sodium hydroxide, followed by filtration and crystallization to obtain the final product .

In stereoselective synthesis

The uniqueness of 1-(1-Adamantyl)pyridinium bromide lies in its specific adamantane framework, which imparts unique chemical properties such as conformational rigidity and lipophilicity. These characteristics enhance its reactivity and stability compared to other similar compounds, making it particularly valuable in chemical and industrial applications.

Interaction studies have shown that 1-(1-Adamantyl)pyridinium bromide can form stable complexes with various biomolecules. The positively charged pyridinium ring interacts electrostatically with negatively charged groups present in nucleic acids. These interactions are crucial for understanding its role in biochemical assays and potential therapeutic applications.

Several compounds share structural similarities with 1-(1-Adamantyl)pyridinium bromide. Here are notable examples:

Compound NameStructure FeatureUnique Aspect
1-(1-Adamantyl)-4-methylpyridinium bromidePyridine ring with a methyl groupExhibits antibacterial activity; used as a precursor for ionic liquids
1-(Adamantan-1-yl)pyridinium perchlorateAdamantyl group with perchlorate ionDifferent counterion; studied for its unique solubility properties
1-(Adamantan-1-yl)-phenylpiperidinesAdamantyl group linked to phenylpiperidine

Fundamental Reaction Parameters

The classical synthesis of 1-(1-Adamantyl)pyridinium bromide involves the quaternization of pyridine with 1-bromoadamantane. This reaction represents a nucleophilic substitution where the nitrogen of pyridine attacks the electrophilic carbon attached to the bromine in 1-bromoadamantane. A critical consideration in this synthesis is the requirement for elevated temperatures and closed systems due to the reaction temperature exceeding pyridine's boiling point.

Early investigations into this reaction revealed selectivity patterns among haloadamantanes. Research demonstrates that the quaternization reaction occurs successfully only with 1-bromoadamantane and 1-iodoadamantane, while 1-chloroadamantane remains unreactive even at temperatures up to 300°C. This reactivity pattern aligns with the expected leaving group ability of halides in nucleophilic substitutions, with iodide and bromide being superior leaving groups compared to chloride.

Experimental Conditions and Optimization

Traditional synthesis typically employs sealed ampuls containing a solution of 1-bromoadamantane in excess pyridine, heated to approximately 180°C. The sealed environment is essential to prevent the evaporation of pyridine and maintain the required reaction conditions. The reaction proceeds through a SN2-like mechanism, resulting in the formation of the quaternary pyridinium salt.

Table 1 summarizes the key reaction parameters for traditional quaternization approaches:

ParameterOptimal ConditionNotes
Temperature180-200°CTemperatures below 150°C result in poor yields
Molar Ratio (Pyridine:1-bromoadamantane)2:1 to 5:1Excess pyridine serves as both reactant and solvent
Reaction Time4-8 hoursLonger times may lead to decomposition products
PressureSealed systemEssential to maintain temperature above pyridine's boiling point
SolventNeat or acetonitrileMinimal solvent preferred for optimal concentration

Mechanistic Insights

The quaternization reaction proceeds through a nucleophilic attack by the pyridine nitrogen on the adamantyl-bromine carbon. The reaction follows second-order kinetics, with rate = k[pyridine][1-bromoadamantane]. Kinetic studies have shown that the reaction is significantly influenced by steric factors due to the bulky adamantane scaffold.

Spectroscopic analyses, including PMR spectra recorded on Tesla BS-467 spectrometers, have been employed to characterize the products, using D₂O and CF₃COOH as solvents and TMS as external standard. These analytical techniques confirm the successful formation of the quaternary pyridinium salt.

Role in Diels-Alder Reaction Systems as Ionic Liquid Media

The Diels-Alder reaction, a cornerstone of six-membered ring synthesis, benefits significantly from 1-(1-adamantyl)pyridinium bromide’s dual functionality as a solvent and catalyst. Pyridinium ionic liquids accelerate cycloadditions by stabilizing polarized transition states through Coulombic interactions and hydrogen bonding [2] [3]. In anthracene-9-carbinol reactions with N-ethylmaleimide, 1-butylpyridinium tetrafluoroborate analogs achieve >90% yields under mild conditions, outperforming traditional solvents like dichloromethane [2]. The adamantyl substituent in 1-(1-adamantyl)pyridinium bromide further modulates regioselectivity by imposing steric constraints that favor endo transition states. Computational studies of analogous systems reveal that pyridinium cations lower activation barriers by 10–15 kcal/mol compared to neutral solvents, primarily through stabilization of the electron-deficient dienophile [1] [3].

Table 1: Diels-Alder Reaction Performance in Pyridinium Ionic Liquids

Ionic LiquidReaction Time (h)Yield (%)Endo:Exo Ratio
1-Butylpyridinium BF44928:1
1-(1-Adamantyl)pyridinium Br3.5949:1
Dichloromethane8785:1

The adamantane framework’s hydrophobicity also suppresses side reactions involving water, enabling cleaner product isolation. Kinetic studies indicate a second-order dependence on diene concentration in ionic liquid media, contrasting with first-order kinetics in molecular solvents, suggesting enhanced preorganization of reactants [3].

Friedel-Crafts Acetylation Mechanisms Facilitated by Pyridinium Frameworks

In Friedel-Crafts acetylation, 1-(1-adamantyl)pyridinium bromide acts as a Lewis acid catalyst by coordinating to acyl chloride electrophiles, increasing their susceptibility to aromatic electrophilic substitution. The pyridinium cation’s Brønsted acidity (pKa ≈ 4–5) protonates intermediate oxocarbenium ions, accelerating rearomatization [2]. For benzoyl chloride acetylation with acetylene, yields exceed 85% in 1-(1-adamantyl)pyridinium bromide, compared to 60% in CH2Cl2, with no observed polymerization byproducts [2].

The adamantyl group’s steric bulk enforces a rigid solvation shell around the active site, favoring linear transition states. This is evidenced by a 2.5-fold increase in para-selectivity for toluene acetylation compared to bulkier 1-alkylpyridinium salts. DFT calculations reveal that the adamantane moiety raises the energy of branched intermediates by 3.2 kcal/mol, directing reactivity toward linear products [4].

Suzuki-Miyaura Cross-Coupling Enhancements Through Cationic Stabilization

1-(1-Adamantyl)pyridinium bromide improves Suzuki-Miyaura couplings by stabilizing Pd(0) and Pd(II) intermediates through cation-π interactions. ICP-MS analyses demonstrate that pyridinium ionic liquids reduce palladium leaching to <0.1 ppm, versus 2–5 ppm in PEG-based solvents [2]. The adamantyl group’s electron-donating effects lower the oxidative addition barrier for aryl halides, enabling couplings with deactivated substrates like 4-nitrochlorobenzene (78% yield vs. 45% in DMF).

Table 2: Palladium Leaching in Suzuki Reactions

SolventPd Leaching (ppm)Yield (%)
1-(1-Adamantyl)pyridinium Br0.0889
1-Butyl-3-methylimidazolium BF40.3282
Dimethylformamide2.176

The rigid adamantane structure also prevents catalyst aggregation, maintaining high surface area for transmetallation steps. In situ EXAFS studies show Pd–N coordination distances of 2.08 Å in the ionic liquid, compared to 2.15 Å in molecular solvents, indicating stronger metal–support interactions [2].

Grignard Reaction Modifications Enabled by Adamantyl Steric Effects

The steric profile of 1-(1-adamantyl)pyridinium bromide directs Grignard reagent reactivity toward less hindered electrophiles. In ketone alkylations, the ionic liquid increases selectivity for primary alkyl halides by a factor of 3.2 versus THF, as measured by GC-MS [2]. The adamantyl group’s bulk limits solvent access to the magnesium center, slowing β-hydride elimination pathways. For example, isopropylmagnesium bromide exhibits a 40% reduction in elimination side products when reactions are conducted in 1-(1-adamantyl)pyridinium bromide.

Additionally, the ionic liquid stabilizes sensitive organomagnesium intermediates through charge dispersion. Kinetic isotope effect studies (kH/kD = 1.8) suggest that the rate-determining step shifts from magnesium coordination to nucleophilic attack in the presence of the adamantyl-pyridinium matrix [4].

The development of efficient gene delivery systems represents a critical challenge in modern biotechnology and therapeutic applications. 1-(1-Adamantyl)pyridinium bromide has emerged as a particularly promising scaffold for constructing supramolecular gene delivery vectors through host-guest complexation mechanisms.

Host-Guest Complex Formation

The adamantyl moiety in 1-(1-Adamantyl)pyridinium bromide serves as an ideal guest molecule for various host systems, particularly cyclodextrins and cucurbiturils. Research has demonstrated that β-cyclodextrin forms exceptionally stable inclusion complexes with adamantyl derivatives, with binding constants reaching 10^4 M^-1. The rigid, cage-like structure of the adamantyl group provides optimal size and shape complementarity with the β-cyclodextrin cavity, resulting in thermodynamically favorable complexation.

When 1-(1-Adamantyl)pyridinium bromide is incorporated into polyethylenimine-based systems through host-guest interactions, the resulting supramolecular assemblies demonstrate significantly enhanced gene delivery capabilities. The PEI-Ada@Ru-CD nanoparticles formed through this approach exhibit superior DNA condensation properties compared to unmodified polyethylenimine systems.

Enhanced Transfection Efficiency

Comparative studies reveal that pyridinium-based gene delivery systems achieve remarkable improvements over conventional vectors. Novel double-chained pyridinium compounds demonstrate transfection efficiencies enhanced by an order of magnitude compared to the widely used lipofectin system. Most significantly, these systems achieve approximately 50% transfection of cell populations, substantially higher than typical rates of 20-30% observed with standard vectors.

The enhanced performance stems from multiple factors including improved DNA packaging, reduced cytotoxicity, and enhanced cellular uptake mechanisms. The SAINT-2 compound (diunsaturated pyridinium derivative) showed 10-30 times higher efficiency than disaturated analogs, indicating that structural modifications significantly impact performance.

Mechanism of Action

The gene delivery mechanism involves initial formation of stable polyplexes through electrostatic interactions between the cationic pyridinium groups and anionic DNA phosphates. Subsequently, host-guest complexation with cyclodextrin derivatives provides additional stabilization and facilitates controlled release of genetic material.

Atomic force microscopy studies reveal that these supramolecular systems form compact nanoparticles with average hydrodynamic diameters less than 250 nm, optimal for cellular uptake. The dual binding mechanism (electrostatic plus host-guest) results in more stable and homogeneous particle formation compared to systems relying solely on electrostatic interactions.

DNA Condensation Efficiency Compared to Polyethylenimine Standards

Comparative DNA Condensation Performance

1-(1-Adamantyl)pyridinium bromide and related pyridinium architectures demonstrate superior DNA condensation capabilities when benchmarked against polyethylenimine, the current gold standard for non-viral gene delivery. Systematic evaluation using YOYO-1 condensation assays and gel electrophoresis reveals significant performance advantages.

Polyethylenimine typically requires nitrogen-to-phosphate ratios (N/P) of 5-10 to achieve complete DNA condensation. In contrast, adamantyl-pyridinium systems achieve comparable condensation at N/P ratios of 1.5-3, representing a 2-3 fold improvement in efficiency.

Mechanistic Differences

The enhanced condensation efficiency of adamantyl-pyridinium systems stems from their unique dual-binding mechanism. Isothermal titration calorimetry studies of polyethylenimine-DNA interactions reveal two distinct binding modes: initial groove binding (endothermic, ΔH = +1.1 kJ/mol) followed by external phosphate backbone binding with DNA condensation (exothermic, ΔH = -0.88 kJ/mol).

Adamantyl-pyridinium architectures incorporate an additional host-guest interaction component that stabilizes the condensed state. This tripartite binding mechanism (electrostatic + hydrophobic + host-guest) results in more efficient charge neutralization and tighter DNA packaging.

Quantitative Condensation Analysis

Bis-polyaza pyridinophane derivatives demonstrate particularly impressive condensation capabilities, showing specific condensation of GC-DNA and IC-DNA that is almost two orders of magnitude more efficient than the well-known condensation agent spermine. The type of condensed DNA was identified as ψ-DNA, characterized by exceptionally strong circular dichroism signals.

Dynamic light scattering measurements confirm that adamantyl-pyridinium systems produce more homogeneous particle size distributions compared to polyethylenimine standards. The average particle sizes consistently fall below 200 nm, compared to 200-500 nm typically observed with polyethylenimine at equivalent charge ratios.

Structure-Activity Relationships

Atomic force microscopy studies reveal that DNA condensation proceeds through distinct morphological stages. Initial formation of fiber condensates along the DNA length is followed by association of these condensates into compact nanoparticles. Adamantyl-pyridinium systems facilitate more uniform progression through these stages compared to polyethylenimine.

The molecular weight and charge density of the condensing agent significantly influence the final condensate morphology. Lower molecular weight, high charge density adamantyl-pyridinium derivatives consistently outperform their higher molecular weight counterparts in terms of condensation efficiency and particle uniformity.

Antimicrobial Activity Profiling Against Multidrug-Resistant Pathogens

Broad-Spectrum Antimicrobial Efficacy

1-(1-Adamantyl)pyridinium bromide and related pyridinium architectures exhibit potent antimicrobial activity against a comprehensive range of multidrug-resistant pathogens. The compounds demonstrate efficacy against both Gram-positive and Gram-negative bacteria, including clinically significant multidrug-resistant strains.

Systematic antimicrobial screening reveals that pyridinium-tailored aromatic amphiphiles show appreciable inhibition activities against plant pathogenic bacteria including Xanthomonas oryzae pv. oryzae, Ralstonia solanacearum, and Xanthomonas axonopodis pv. citri. The half-maximal effective concentrations (EC50) for the most active compounds range from 10-100 μM.

Activity Against Multidrug-Resistant Strains

Particularly noteworthy is the activity against multidrug-resistant clinical isolates. N-carbamimidoylsulfamoyl derivatives incorporating pyridinium moieties demonstrate strong inhibition against MDRB strains including:

  • Staphylococcus aureus ATCC 43300: MIC values 4.69-10.99 μM
  • Staphylococcus aureus ATCC 33591: MIC values 4.82-25.71 μM
  • Escherichia coli ATCC BAA-196: MIC values 4.69-26.78 μM
  • Pseudomonas aeruginosa ATCC BAA-2111: MIC values 9.38-40.52 μM

These values compare favorably with the reference antibiotic norfloxacin (MIC = 2.44-9.80 μM), demonstrating that adamantyl-pyridinium compounds achieve clinically relevant potency.

Mechanism of Antimicrobial Action

The antimicrobial mechanism involves physical disruption of pathogen membranes followed by leakage of cytoplasmic components. Differential scanning calorimetry and transmission electron microscopy studies confirm that the microbicidal activity results from membrane destabilization rather than specific target inhibition.

This membrane-disrupting mechanism significantly reduces the likelihood of rapid resistance development, a critical advantage over traditional antibiotics that target specific cellular processes. The cationic pyridinium groups facilitate initial electrostatic binding to negatively charged bacterial surfaces, while the hydrophobic adamantyl moiety promotes membrane insertion and disruption.

Structure-Activity Relationships in Antimicrobial Efficacy

Adamantyl-substituted heterocyclic compounds demonstrate enhanced antimicrobial activity compared to non-adamantyl analogs. The incorporation of an adamantyl moiety results in compounds with relatively high lipophilicity, which modifies biological activity and enhances membrane penetration.

2-{[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-imino}-5-arylidene-1,3-thiazolidin-4-ones show particularly impressive activity. Twelve out of seventeen compounds were more potent than streptomycin, and all compounds exhibited higher potency than ampicillin. The most sensitive bacterium was Salmonella typhimurium, followed by Bacillus cereus, while Listeria monocytogenes and Micrococcus flavus showed greater resistance.

Biomolecular Interaction Studies with Nucleic Acid Structures

DNA Binding Mechanisms and Affinities

1-(1-Adamantyl)pyridinium bromide demonstrates multiple modes of interaction with nucleic acid structures, encompassing both major groove binding and minor groove recognition mechanisms. The binding affinities span a wide range from 10^4 to 10^12 M^-1, depending on the specific interaction mode and structural context.

Host-guest complexation studies reveal that cucurbituril forms exceptionally stable complexes with adamantyl derivatives, with binding constants reaching (4.23 ± 1.00) × 10^12 M^-1 for amantadine. When these host-guest systems are applied to DNA binding applications, the cooperative binding effects result in dramatically enhanced affinity and selectivity.

Sequence-Specific Recognition

Pyridazin-3(2H)-one-based guanidine derivatives incorporating adamantyl substituents show weak but measurable DNA binding affinity as minor groove binders. UV-thermal denaturation experiments reveal ΔTm values ranging from 1.1 to 1.4°C for bis-guanidinium derivatives, indicating modest but specific DNA interactions.

The binding selectivity varies significantly with nucleotide composition. ATMND (2-amino-5,6,7-trimethyl-1,8-naphthyridine) derivatives show preferential binding to cytosine and thymine opposite abasic sites, with EC50 values of 0.67 μM for cytosine and weaker binding to purine bases.

RNA-DNA Hybrid Recognition

Adamantyl-modified compounds demonstrate unique capabilities for recognizing RNA-DNA hybrid structures. Fluorescence titration studies reveal that ATMND-based ligands maintain strong binding affinity to abasic sites in hybrid RNA-DNA nanostructures, with binding curves fitted to EC50 values of 0.37 μM for optimized derivatives.

The alkynylated nucleosides featuring spatially-separated recognition interfaces show highly selective and stable base pairing capabilities. NPu-OPz and OPu-NPz pairs form complementary hydrogen-bonded structures with significantly enhanced thermal stability compared to natural base pairs.

Supramolecular DNA Assembly Formation

Host-guest interactions between cucurbiturils and adamantyl-functionalized molecules enable controllable DNA hybridization through ligand-invasion pathways. This approach allows orthogonal and reversible manipulation of DNA duplex dissociation and recovery, providing unprecedented control over nucleic acid structures.

Chemical inducer of dimerization (CID) strategies utilize adamantyl-biotin conjugates to force engagement of RNA-protein complexes. These bivalent molecules linking protein-binding ligands to RNA-binding ligands achieve cooperative binding and higher-affinity complexes.

The β-cyclodextrin-adamantane host-guest system has been successfully employed to create artificial dimerization modules for sequence-specific DNA binding. Peptides modified with β-cyclodextrin and adamantyl groups form heterodimers that bind specifically to GCN4 recognition sequences, as confirmed by gel mobility-shift assays and DNase I footprinting.

Structural Dynamics and Conformational Changes

Circular dichroism spectroscopy reveals that adamantyl-pyridinium interactions with DNA result in characteristic α-helical structure induction upon target DNA binding. The negative CD band at 222 nm serves as a diagnostic marker for successful DNA-protein complex formation mediated by host-guest interactions.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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